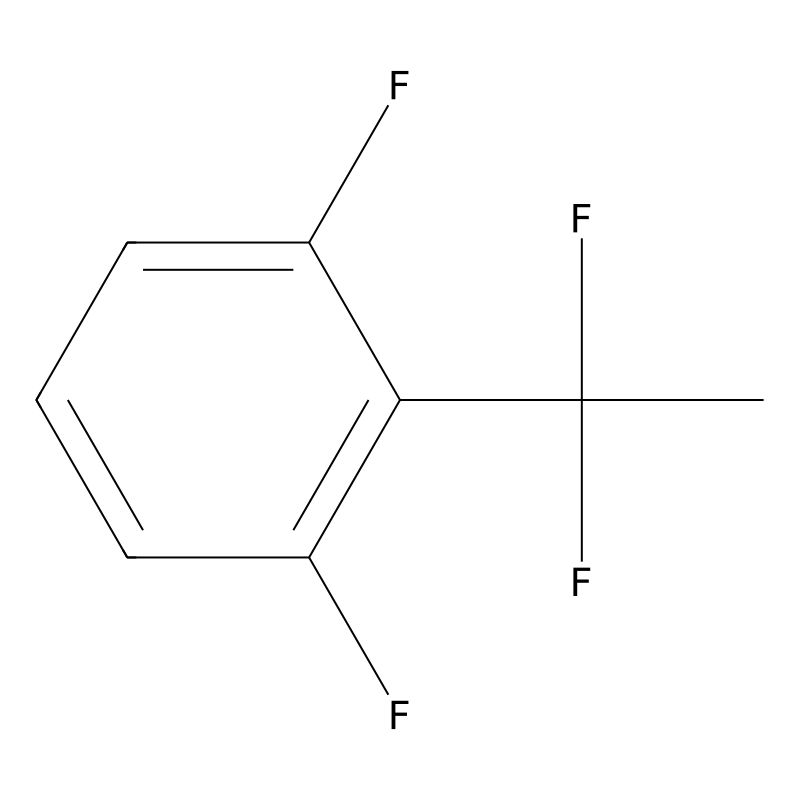

2-(1,1-Difluoroethyl)-1,3-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Material Science: The presence of fluorine atoms in 2-(DFEB) can influence its electronic properties, potentially making it a candidate for applications in electronic devices or materials with specific electrical characteristics.

- Medicinal Chemistry: Fluorine substitution is a common strategy in drug discovery to improve the potency and bioavailability of drug molecules. 2-(DFEB) could serve as a building block for the synthesis of novel pharmaceuticals, although further research is needed to explore its bioactivity. Source: Fluorine in Medicinal Chemistry: Recent Developments:

2-(1,1-Difluoroethyl)-1,3-difluorobenzene is an organofluorine compound characterized by a benzene ring substituted with multiple fluorine atoms and a difluoroethyl group. Its molecular formula is C8H6F4, and it has a molecular weight of 178.13 g/mol. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound, making it valuable in various applications, particularly in medicinal chemistry and materials science .

There is no current information available on the specific mechanism of action of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.

As information on this specific compound is limited, it's important to consider the general safety hazards associated with fluorinated aromatic compounds. These can include:

- Skin and eye irritation: Fluorinated aromatics can be irritating to the skin and eyes upon contact [].

- Inhalation hazards: Inhalation of airborne particles may cause respiratory irritation [].

- Environmental impact: Fluorinated compounds can be persistent in the environment, so proper disposal is crucial [].

- Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions. The difluoroethyl group or fluorine atoms can be replaced by other functional groups under appropriate conditions.

- Oxidation and Reduction: The aromatic ring may undergo oxidation or reduction, leading to the formation of different derivatives. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Rearrangement Reactions: The structure may also undergo rearrangements depending on the reaction conditions, potentially leading to unique isomers.

The biological activity of 2-(1,1-difluoroethyl)-1,3-difluorobenzene is notable in medicinal chemistry. It is used in the design of pharmaceuticals due to its ability to mimic steric and electronic features of various functional groups. This property enhances drug potency and selectivity. Additionally, it has been employed in studies involving enzyme inhibitors and receptor modulators, indicating its potential role in therapeutic applications .

Several synthesis methods have been developed for 2-(1,1-difluoroethyl)-1,3-difluorobenzene:

- Nickel-Catalyzed Difluoroethylation: A common method involves the nickel-catalyzed reaction of arylboronic acids with 1,1-difluoroethyl chloride (CH3CF2Cl). This method is efficient for introducing the difluoroethyl group into the aromatic system.

- Fluorination Processes: The compound can also be synthesized through various fluorination techniques that involve controlled reactions with fluorinating agents under specific conditions to achieve high yields .

- Industrial Production: Large-scale production may utilize cost-effective difluoroethylation processes optimized for yield and purity, often involving readily available raw materials.

2-(1,1-Difluoroethyl)-1,3-difluorobenzene finds applications across several fields:

- Medicinal Chemistry: Its unique structure makes it useful in drug design and development.

- Industrial Chemistry: Employed in the synthesis of advanced materials and specialty chemicals.

- Research: Utilized in biological studies to understand enzyme interactions and receptor activities .

Studies on the interactions of 2-(1,1-difluoroethyl)-1,3-difluorobenzene with biological targets suggest that its difluoroethyl group enhances binding affinity to specific molecular targets. This increased affinity can lead to significant biological effects, such as inhibition of enzymatic activity or modulation of receptor functions. Such interactions are crucial for evaluating its potential as a therapeutic agent .

Several compounds share structural similarities with 2-(1,1-difluoroethyl)-1,3-difluorobenzene. Below are some comparable compounds along with their distinct features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | Contains similar difluoroethyl substitution on a benzene ring | Different substitution pattern affecting reactivity |

| 1,3-Difluorobenzene | A simpler difluorobenzene structure | Lacks the additional difluoroethyl group |

| 2-Fluorotoluene | Contains a single fluorine atom on a methyl-substituted benzene | Different functional group leading to varied properties |

| 4-Fluorobenzaldehyde | A benzaldehyde derivative with one fluorine atom | Functional group introduces reactivity not present here |

The uniqueness of 2-(1,1-difluoroethyl)-1,3-difluorobenzene lies in its specific substitution pattern on the aromatic ring combined with multiple fluorine atoms. This configuration imparts distinct chemical and biological properties that are advantageous for various applications in research and industry .

X-Ray Crystallographic Analysis Challenges

The structural characterization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene through X-ray crystallography presents several significant challenges that are characteristic of polyfluorinated aromatic compounds. These challenges arise from the unique electronic properties of fluorine atoms and their impact on crystal formation and diffraction behavior [1] [2].

Crystal Growth Difficulties

The primary challenge in X-ray crystallographic analysis of fluorinated aromatic compounds lies in obtaining high-quality single crystals suitable for diffraction studies. Fluorinated compounds often exhibit poor crystallization behavior due to weak intermolecular interactions and the highly electronegative nature of fluorine atoms [3]. The presence of four fluorine atoms in 2-(1,1-difluoroethyl)-1,3-difluorobenzene creates multiple sites for weak C-H···F hydrogen bonding interactions, which can lead to disorder in the crystal lattice [4] [5].

The compound's tendency to form small, twinned, or poorly diffracting crystals is exacerbated by the flexible 1,1-difluoroethyl substituent, which can adopt multiple conformations in the solid state [6]. This conformational flexibility contributes to positional disorder of the fluorine atoms, making structure determination more challenging compared to rigid aromatic systems.

Data Collection Limitations

Fluorinated aromatic compounds typically produce weaker diffraction patterns compared to their non-fluorinated counterparts due to the high electron density of fluorine atoms and their propensity to create disordered structures [2] [7]. The relatively low atomic scattering factor of fluorine compared to heavier atoms results in reduced diffraction intensity, particularly at higher angles, limiting the achievable resolution.

Temperature-dependent effects further complicate data collection, as fluorinated compounds may undergo phase transitions or exhibit increased thermal motion that masks structural details [8]. Low-temperature data collection is often essential but may introduce additional complications such as crystal cracking or solvent freezing.

Structure Solution and Refinement Challenges

The determination of accurate atomic positions for fluorine atoms presents significant challenges in structure refinement. Fluorine atoms often exhibit large anisotropic displacement parameters due to their participation in weak interactions and potential positional disorder [3]. The distinction between genuine thermal motion and static disorder can be particularly difficult for the gem-difluoroethyl group, where the two fluorine atoms may occupy slightly different positions in different molecules within the unit cell.

Phase determination becomes complicated when fluorine atoms are the primary source of anomalous scattering. The weak anomalous signal from fluorine makes it difficult to apply techniques such as single-wavelength anomalous dispersion for structure solution [9]. Molecular replacement methods may also be hindered by the lack of suitable search models for highly fluorinated compounds.

Disorder Modeling Strategies

Recent studies have demonstrated that fluorine substitution can both cause and suppress disorder in aromatic systems, depending on the substitution pattern and crystal packing environment [3]. For 2-(1,1-difluoroethyl)-1,3-difluorobenzene, potential disorder sources include rotation of the difluoroethyl group and slight variations in the aromatic ring orientation due to weak intermolecular interactions.

Successful disorder modeling requires careful analysis of electron density maps and the implementation of appropriate restraints and constraints. Split-position models may be necessary for the fluorine atoms of the gem-difluoroethyl group, with occupancy refinement to determine the relative populations of different conformers [6]. The use of similarity restraints for geometrically equivalent parts of disordered groups is essential to maintain chemical sensibility in the refined model.

Advanced Spectroscopic Techniques

The spectroscopic characterization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene requires sophisticated analytical approaches due to the complex coupling patterns arising from multiple fluorine-containing functional groups [10] [11].

1H/19F Nuclear Magnetic Resonance Spectral Interpretation

1H Nuclear Magnetic Resonance Analysis

The 1H nuclear magnetic resonance spectrum of 2-(1,1-difluoroethyl)-1,3-difluorobenzene exhibits characteristic patterns that reflect both the aromatic and aliphatic proton environments, with significant complexity introduced by fluorine-proton coupling interactions [12] [13].

The aromatic proton region typically appears between 6.8 and 7.6 parts per million, showing a complex multipicity pattern due to the asymmetric substitution of the benzene ring. The presence of fluorine atoms at the 1,3-positions creates a unique coupling environment where each aromatic proton experiences different magnetic environments. The proton at the 2-position (between the two fluorine atoms) exhibits characteristic downfield shifts due to the electron-withdrawing effect of the adjacent fluorine atoms [14] [15].

The methyl group protons of the difluoroethyl substituent appear as a characteristic triplet due to coupling with the adjacent gem-difluoro group. This signal typically occurs between 1.6 and 2.0 parts per million, with the exact chemical shift influenced by the electron-withdrawing effect of the fluorine atoms. The coupling constant between the methyl protons and the fluorine atoms provides valuable information about the molecular conformation and the degree of restricted rotation around the C-CF₂ bond [16] [12].

19F Nuclear Magnetic Resonance Spectroscopy

19F nuclear magnetic resonance spectroscopy provides the most diagnostic information for structural characterization, as it can distinguish between different fluorine environments with high sensitivity [17] [18]. The 19F spectrum of 2-(1,1-difluoroethyl)-1,3-difluorobenzene exhibits multiple distinct signals corresponding to the different fluorine environments present in the molecule.

The aromatic fluorine atoms at the 1,3-positions typically resonate between -110 and -115 parts per million relative to trichlorofluoromethane [19] [14]. These signals may appear as complex multiplets due to coupling with aromatic protons and potential long-range coupling with other fluorine atoms. The chemical shift values are influenced by the electronic environment of the benzene ring and the presence of the electron-withdrawing difluoroethyl substituent.

The gem-difluoroethyl fluorine atoms exhibit distinct chemical shifts typically in the range of -110 to -120 parts per million [16] [19]. These fluorine atoms are diastereotopic due to the asymmetric aromatic substitution, potentially leading to separate signals for each fluorine atom. The coupling pattern with the adjacent methyl group protons provides information about the conformational dynamics of the difluoroethyl group.

Fluorine-fluorine coupling between the aromatic and aliphatic fluorine atoms, while weak, can sometimes be observed and provides additional structural confirmation. The integration ratios of the different fluorine signals confirm the molecular composition and can detect impurities or degradation products [11] [20].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

The mass spectrometric analysis of 2-(1,1-difluoroethyl)-1,3-difluorobenzene provides crucial structural information through characteristic fragmentation patterns that are diagnostic for polyfluorinated aromatic compounds [21] [22] [23].

The molecular ion peak appears at m/z 178, corresponding to the molecular weight of C₈H₆F₄ [21]. The molecular ion typically exhibits moderate intensity due to the relatively stable nature of the polyfluorinated aromatic system. The isotope pattern of the molecular ion provides confirmation of the molecular composition, with the characteristic distribution reflecting the presence of carbon and fluorine atoms.

The primary fragmentation pathway involves the loss of fluorine atoms or fluorine-containing fragments. The loss of a single fluorine atom (mass 19) produces a significant fragment ion at m/z 159, corresponding to [M-F]⁺. This fragmentation is particularly favorable for aromatic fluorine atoms, which can be lost as neutral fluorine radicals [22] [23].

Sequential fluorine losses lead to additional fragment ions at m/z 140 [M-2F]⁺ and m/z 121 [M-3F]⁺. The relative intensities of these fragments provide information about the ease of fluorine loss from different positions in the molecule. Generally, aromatic fluorine atoms are more readily lost than those in the gem-difluoroethyl group due to the stabilization provided by the aromatic π-system [22].

The loss of the entire trifluoroethyl group (CF₂CH₃, mass 83) produces a characteristic fragment at m/z 95, corresponding to the difluorobenzene cation. This fragmentation pattern is diagnostic for compounds containing the 1,1-difluoroethyl substituent and provides structural confirmation [24] [23].

Fragmentation Mechanisms

The fragmentation of fluorinated aromatic compounds follows specific mechanistic pathways that differ significantly from non-fluorinated analogs [22] [25]. The high electronegativity of fluorine atoms influences the charge distribution in the molecular ion, affecting the preferred fragmentation sites.

Alpha-cleavage adjacent to the electron-withdrawing fluorine atoms is a common fragmentation pathway, particularly for the gem-difluoroethyl group. The formation of relatively stable fluorinated carbocation fragments drives these fragmentation processes. The difluorobenzene fragment ions exhibit enhanced stability due to the electron-withdrawing effect of the fluorine substituents [23].

Ring fragmentation typically occurs with the loss of small neutral molecules such as carbon monoxide, acetylene, or hydrogen fluoride. These processes become more favorable at higher ionization energies and provide additional structural information about the aromatic substitution pattern [22] [26].

Computational Modeling of Molecular Geometry

Density Functional Theory Considerations

The computational modeling of 2-(1,1-difluoroethyl)-1,3-difluorobenzene requires careful selection of theoretical methods due to the unique electronic properties of fluorine atoms and the challenges they present for standard density functional theory approaches [2] [7].

The selection of appropriate exchange-correlation functionals is critical for accurate modeling of fluorinated compounds. Standard generalized gradient approximation functionals often fail to adequately describe the electronic structure of highly fluorinated molecules due to the lack of overlap between the density functional theory exchange hole and the exact exchange hole for fluorine atoms [2] [27].

Recent studies have identified the SCAN-rVV10 functional combination as particularly effective for fluorinated systems, providing improved accuracy for geometry optimization and property calculations [2]. The SCAN exchange functional incorporates electronic localization effects that better describe fluorine's electronic environment, while the rVV10 correlation functional accounts for dispersion interactions that are crucial for intermolecular interactions in fluorinated compounds [28].

Conformational Analysis

The 1,1-difluoroethyl substituent introduces conformational complexity due to the rotational freedom around the C-CF₂ bond. Computational studies must consider multiple conformers to fully characterize the molecular behavior in different environments [29] [30].

The energy barriers for rotation around the aromatic-aliphatic bond are influenced by steric interactions between the fluorine atoms and the aromatic ring, as well as electronic effects arising from the electron-withdrawing nature of the fluorine substituents. The most stable conformations typically minimize steric clashes while maximizing favorable electrostatic interactions [31].

Vibrational frequency calculations provide validation of optimized geometries and enable the prediction of infrared and Raman spectra for comparison with experimental data. The presence of multiple C-F stretching modes in the 1000-1300 cm⁻¹ region provides characteristic fingerprints for structural identification [32] [33].

Intermolecular Interaction Modeling

The modeling of intermolecular interactions in fluorinated aromatic compounds requires careful treatment of weak non-covalent forces, including C-H···F hydrogen bonding, π-π stacking interactions, and van der Waals forces [4] [34] [35].

The weak but numerous C-H···F interactions play a crucial role in determining crystal packing arrangements and solution-phase aggregation behavior. These interactions are challenging to model accurately with standard density functional theory methods and often require empirical dispersion corrections or specialized functionals designed for weak interactions [35].

Crystal structure prediction studies can provide insights into potential polymorphic forms and help guide experimental crystallization efforts. However, the energy differences between different polymorphs are often small for fluorinated compounds, making accurate prediction challenging and requiring high levels of theory for reliable results [3] [35].

Property Prediction and Validation

Computational methods enable the prediction of various molecular properties that can be compared with experimental measurements for method validation. Nuclear magnetic resonance chemical shift calculations using gauge-including atomic orbitals methods provide direct comparison with experimental spectra [11] [20].

The scaling factors developed specifically for 19F nuclear magnetic resonance chemical shift prediction have proven valuable for structural assignment in multifluorinated aromatic compounds. These scaling factors, when applied to computed chemical shifts, can achieve accuracy within 6.5 parts per million of experimental values, enabling confident structural assignment [11] [20].

Vibrational frequency calculations, when combined with appropriate scaling factors, enable the prediction of infrared and Raman spectra that can be compared with experimental measurements. The characteristic C-F stretching frequencies provide particularly diagnostic information for structural confirmation [32] [33] [36].

XLogP3

GHS Hazard Statements

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant